molecular formula C14H17NO6 B2841350 Dimethyl 2-(4-nitrophenyl)-2-propylmalonate CAS No. 685108-29-6

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate

Cat. No.: B2841350
CAS No.: 685108-29-6
M. Wt: 295.291
InChI Key: ICDFIWKBOWHCNU-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a propylmalonate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-nitrophenyl)-2-propylmalonate typically involves the alkylation of dimethyl malonate with 4-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the alkylation process, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(4-nitrophenyl)-2-propylmalonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The malonate ester groups can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: Dimethyl 2-(4-aminophenyl)-2-propylmalonate.

    Substitution: Various substituted malonates depending on the nucleophile used.

    Hydrolysis: 2-(4-nitrophenyl)-2-propylmalonic acid.

Scientific Research Applications

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-nitrophenyl)-2-propylmalonate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the malonate ester groups can undergo nucleophilic attacks. These interactions can modulate biological pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate can be compared with other similar compounds such as:

    Dimethyl 2-(4-aminophenyl)-2-propylmalonate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    Dimethyl 2-(4-methylphenyl)-2-propylmalonate:

    Dimethyl 2-(4-chlorophenyl)-2-propylmalonate: Features a chloro group, which can influence its reactivity and interactions with other molecules.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of structural modifications in organic chemistry.

Properties

IUPAC Name

dimethyl 2-(4-nitrophenyl)-2-propylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDFIWKBOWHCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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